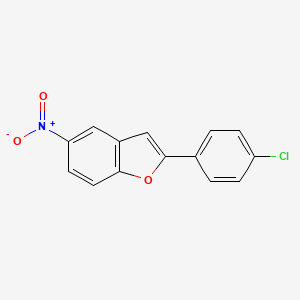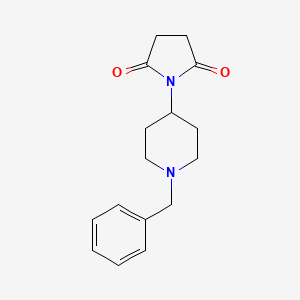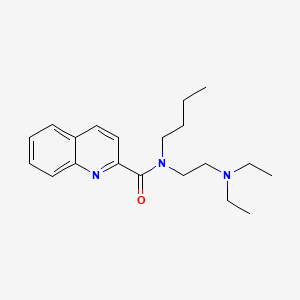
2-Quinolinecarboxamide, N-butyl-N-(2-(diethylamino)ethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Quinolinecarboxamide, N-butyl-N-(2-(diethylamino)ethyl)- is a chemical compound known for its diverse applications in scientific research and industry. It is characterized by its complex molecular structure, which includes a quinoline ring, a carboxamide group, and a diethylaminoethyl side chain. This compound is of significant interest due to its potential biological activities and its role in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Quinolinecarboxamide, N-butyl-N-(2-(diethylamino)ethyl)- typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the quinoline derivative with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.
Attachment of the Diethylaminoethyl Side Chain: The final step involves the alkylation of the carboxamide derivative with diethylaminoethyl chloride in the presence of a base, such as sodium hydride or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of 2-Quinolinecarboxamide, N-butyl-N-(2-(diethylamino)ethyl)- may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and pH, is crucial for efficient production.
化学反应分析
Types of Reactions
2-Quinolinecarboxamide, N-butyl-N-(2-(diethylamino)ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylaminoethyl group can be replaced by other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or neutral conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Halides, amines; basic or neutral conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives.
科学研究应用
2-Quinolinecarboxamide, N-butyl-N-(2-(diethylamino)ethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of 2-Quinolinecarboxamide, N-butyl-N-(2-(diethylamino)ethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s diethylaminoethyl side chain allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cellular processes, thereby exerting its therapeutic effects.
相似化合物的比较
2-Quinolinecarboxamide, N-butyl-N-(2-(diethylamino)ethyl)- can be compared with other quinoline derivatives, such as:
Quinolinecarboxamide: Lacks the diethylaminoethyl side chain, resulting in different biological activities.
Quinoline N-oxide: Contains an oxidized quinoline ring, leading to distinct chemical properties.
Quinolinecarboxylic acid: Possesses a carboxylic acid group instead of a carboxamide group, affecting its reactivity and applications.
The uniqueness of 2-Quinolinecarboxamide, N-butyl-N-(2-(diethylamino)ethyl)- lies in its specific molecular structure, which imparts unique chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
50341-82-7 |
|---|---|
分子式 |
C20H29N3O |
分子量 |
327.5 g/mol |
IUPAC 名称 |
N-butyl-N-[2-(diethylamino)ethyl]quinoline-2-carboxamide |
InChI |
InChI=1S/C20H29N3O/c1-4-7-14-23(16-15-22(5-2)6-3)20(24)19-13-12-17-10-8-9-11-18(17)21-19/h8-13H,4-7,14-16H2,1-3H3 |
InChI 键 |
RVXIQMUDOOSWDY-UHFFFAOYSA-N |
规范 SMILES |
CCCCN(CCN(CC)CC)C(=O)C1=NC2=CC=CC=C2C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


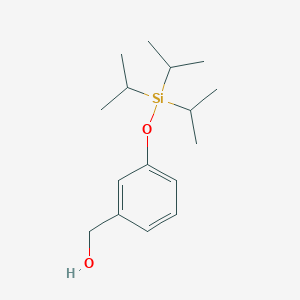
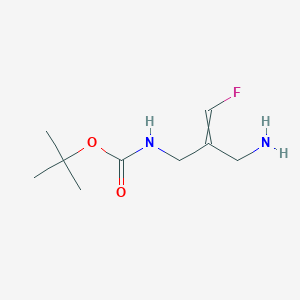
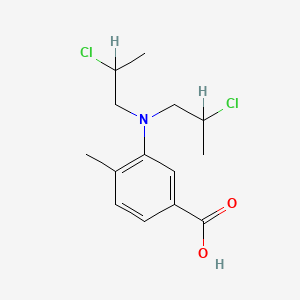
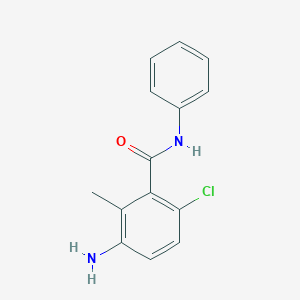
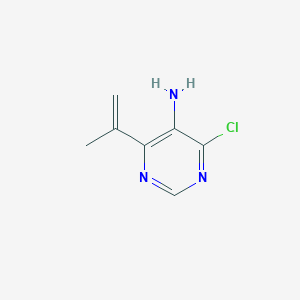
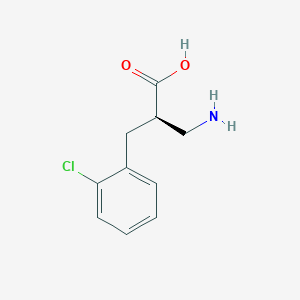
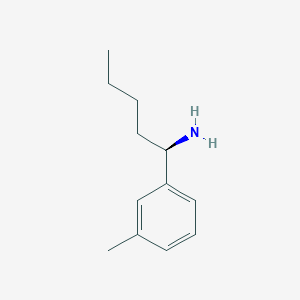
![4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-(4-hydroxy-2,6,6-trimethylcyclohex-1-en-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaen-1-yl]-3,5,5-trimethylcyclohex-2-en-1-ol](/img/structure/B13976270.png)
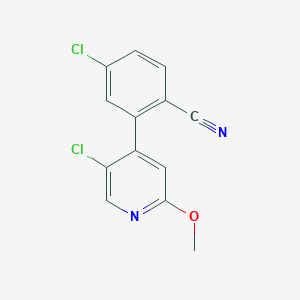
![(1-(tert-Butoxycarbonyl)-2-methyl-1H-benzo[d]imidazol-6-yl)boronic acid](/img/structure/B13976279.png)
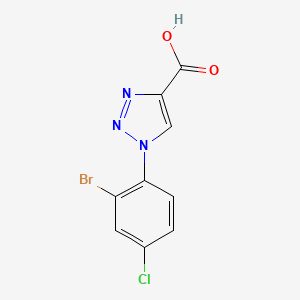
![ethyl 7-oxo-7H-[1,2,4]triazolo[5,1-b][1,3]thiazine-6-carboxylate](/img/structure/B13976289.png)
